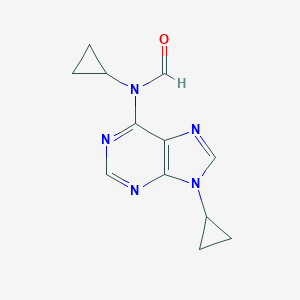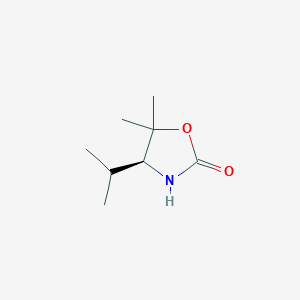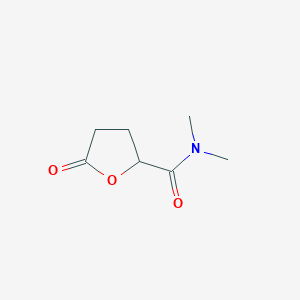![molecular formula C6H7NS B066415 5,6-Dihydro-4H-thieno[3,4-c]pyrrole CAS No. 185065-69-4](/img/structure/B66415.png)
5,6-Dihydro-4H-thieno[3,4-c]pyrrole
概要
説明
5,6-Dihydro-4H-thieno[3,4-c]pyrrole: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde with various primary amines in the presence of sodium cyanoborohydride and a solvent mixture of methanol and acetic acid . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5,6-Dihydro-4H-thieno[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
5,6-Dihydro-4H-thieno[3,4-c]pyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, in organic photovoltaic cells, it acts as an electron-deficient unit that facilitates charge transport and improves the efficiency of the cells . In biological systems, its mechanism may involve binding to specific enzymes or receptors, leading to the modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: This compound is structurally similar but contains additional carbonyl groups, which significantly alter its chemical properties and applications.
Dithieno[3,2-b2’,3’-d]pyrrole: Another related compound with a different ring fusion pattern, leading to distinct electronic properties and applications.
Uniqueness
5,6-Dihydro-4H-thieno[3,4-c]pyrrole is unique due to its specific ring fusion and the absence of additional functional groups, which makes it a versatile building block for various chemical syntheses and applications. Its relatively simple structure allows for easy modification and functionalization, making it a valuable compound in both academic research and industrial applications.
特性
IUPAC Name |
5,6-dihydro-4H-thieno[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-3-8-4-6(5)2-7-1/h3-4,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYDCWVBWBDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CSC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)




